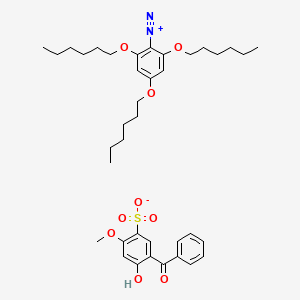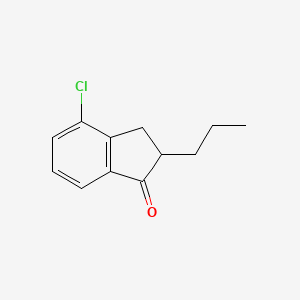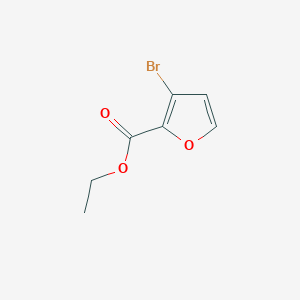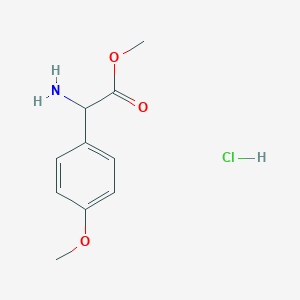
Pentafluorophenyl 4-morpholin-4-ylbenzoate
Descripción general
Descripción
Pentafluorophenyl 4-morpholin-4-ylbenzoate (PFPMB) is a compound used in the field of organic chemistry. It has a molecular formula of C17H12F5NO3 and a molecular weight of 373.28 g/mol .
Molecular Structure Analysis
The molecular structure of PFPMB is represented by the SMILES notation: FC1=C(F)C(F)=C(OC(=O)C2=CC=C(C=C2)N2CCOCC2)C(F)=C1F . This indicates the presence of a pentafluorophenyl group, a morpholinyl group, and a benzoate group in the molecule.Physical And Chemical Properties Analysis
PFPMB has a molecular weight of 373.28 g/mol . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Polyhalogenated Compounds in Indoor Air and Dust :Research has identified the presence and impact of various polyhalogenated compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), in indoor environments. These studies are crucial for understanding the environmental persistence and human exposure to hazardous compounds through inhalation and dust ingestion. For example, a study analyzed concentrations of PCBs, PBDEs, and other related compounds in indoor air and dust samples from modern homes in Japan, highlighting the significance of monitoring these substances due to their potential health effects (Takigami et al., 2009).
Occupational Exposure and Health Effects :Another area of research focuses on the occupational exposure to hazardous chemicals, including polyhalogenated dibenzo-p-dioxins and dibenzofurans, and their long-term health effects. Studies have investigated the body burden of such compounds in specific populations, such as firefighters, due to their increased risk of exposure in the line of duty. These studies contribute to our understanding of the risks associated with exposure to toxic substances and the need for protective measures in occupational settings (Shaw et al., 2013).
Environmental Contamination and Human Exposure :Research on environmental contamination by polyhalogenated compounds, including their presence in human milk and the implications for human exposure, especially in pregnant women and infants, is critical. Such studies provide insights into the accumulation of toxic substances in the human body and the potential health risks, advocating for stringent environmental regulations and measures to reduce exposure (Chen et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO3/c18-11-12(19)14(21)16(15(22)13(11)20)26-17(24)9-1-3-10(4-2-9)23-5-7-25-8-6-23/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYQDNSLPIRXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640181 | |
| Record name | Pentafluorophenyl 4-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 4-morpholin-4-ylbenzoate | |
CAS RN |
921938-51-4 | |
| Record name | Pentafluorophenyl 4-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-](/img/structure/B1613127.png)










